![molecular formula C18H15ClN4O2 B2817982 1-[4-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)phenyl]-1H-imidazole CAS No. 477850-33-2](/img/structure/B2817982.png)

1-[4-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)phenyl]-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

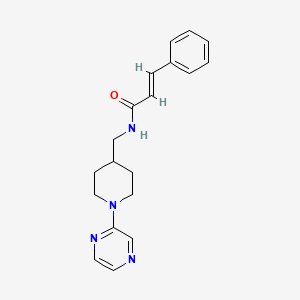

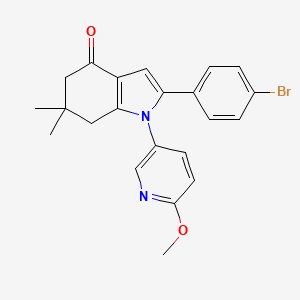

1-[4-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)phenyl]-1H-imidazole is a chemical compound with the molecular formula C18H15ClN4O2 . It is available for research use.

Molecular Structure Analysis

The molecular structure of this compound consists of an imidazole ring attached to a phenyl ring via an ethanimidoyl group. The phenyl ring is further substituted with a carbonyl group linked to a 4-chloroanilino group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 354.79. Other specific properties such as melting point, boiling point, and density were not found in the retrieved information .Scientific Research Applications

Corrosion Inhibition

- Imidazole derivatives, including those structurally related to 1-[4-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)phenyl]-1H-imidazole, have been found effective in inhibiting corrosion of carbon steel in acidic environments. Their efficiency varies depending on the molecular structure, with factors such as global hardness and solvation energy playing significant roles (Costa et al., 2021).

Antimicrobial Agents

- Imidazole-based compounds have been synthesized and demonstrated potent antimicrobial properties. Various derivatives of imidazole, including those similar to the query compound, have shown significant efficacy against pathogens such as Candida albicans (Narwal et al., 2012).

Heme Oxygenase Inhibition

- Certain imidazole derivatives act as inhibitors of heme oxygenase, an enzyme involved in the degradation of heme. The efficacy of these inhibitors varies based on their structural components, with halogen substitutions in the phenyl ring enhancing potency (Roman et al., 2007).

Pharmaceutical Research

- In the realm of pharmaceutical research, imidazole derivatives, akin to the queried compound, are being explored for their potential therapeutic applications. This includes studying their roles as antifungal agents, and as inhibitors of various biological pathways (Ogata et al., 1983).

Crystal Structure Analysis

- The crystal structures of imidazole derivatives offer insights into molecular interactions and energy frameworks. These studies are essential in understanding the properties and potential applications of these compounds in various scientific fields (Macías et al., 2018).

Anti-Leishmanial Activity

- Specific imidazole derivatives have shown promising anti-leishmanial activity, making them potential candidates for treating infections caused by the Leishmania parasite (Hussain et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino] N-(4-chlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O2/c1-13(14-2-8-17(9-3-14)23-11-10-20-12-23)22-25-18(24)21-16-6-4-15(19)5-7-16/h2-12H,1H3,(H,21,24)/b22-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWPDXPYMDSKPN-LPYMAVHISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)NC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OC(=O)NC1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Methyl(pyrazin-2-yl)amino]oxolan-3-ol](/img/structure/B2817903.png)

![2-[(2-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2817906.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2817908.png)

![2-[1-(4-Bromophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2817912.png)

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2817913.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2817915.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2817918.png)

![7-(2-Ethenylsulfonylethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2817919.png)

![3-Cyclopropyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B2817920.png)